3-Bromo-2-propoxypyridine

Descripción general

Descripción

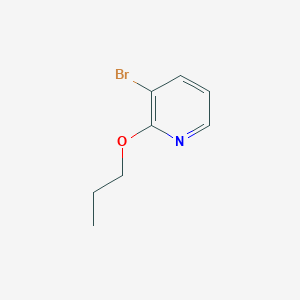

3-Bromo-2-propoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the third position and a propoxy group at the second position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromo-2-propoxypyridine can be synthesized through several methods. One common approach involves the bromination of 2-propoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-propoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like ethanol or toluene.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with aryl boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

3-Bromo-2-propoxypyridine has been explored as a scaffold for designing inhibitors targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that modifications to the compound can enhance its efficacy against cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxic effects on tumor cells, warranting further investigations into their potential as anticancer agents.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. A study evaluating related bromopyridine compounds found that structural modifications could significantly influence their potency against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound and its derivatives may serve as potential candidates for developing new antimicrobial agents .

Chemical Biology

Biological Pathway Modulation

This compound is studied for its ability to modulate biological pathways, influencing processes such as cell proliferation, migration, and apoptosis. Its interaction with specific molecular targets allows researchers to investigate the structure-activity relationships of pyrrolopyridine derivatives, providing insights into their mechanisms of action in biological systems .

Material Science

Photovoltaic Applications

In addition to its medicinal applications, this compound has been identified as a valuable intermediate in the synthesis of photovoltaic materials. Its unique electronic properties make it suitable for incorporation into organic solar cells, enhancing their efficiency and stability .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer properties of this compound derivatives on various cancer cell lines. The results indicated that certain modifications increased the compound's potency significantly, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Properties

A study focused on the antimicrobial efficacy of bromopyridine compounds revealed that this compound demonstrated substantial activity against both gram-positive and gram-negative bacteria. The research highlighted the importance of side-chain modifications in enhancing antimicrobial effectiveness.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-propoxypyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-3-methoxypyridine: Similar structure with a methoxy group instead of a propoxy group.

3-Bromo-2-methoxypyridine: Similar structure with a methoxy group at the second position.

3-Bromo-2-ethoxypyridine: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

3-Bromo-2-propoxypyridine is unique due to the presence of the propoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .

Actividad Biológica

3-Bromo-2-propoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a propoxy group, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains such as Streptococcus pneumoniae and Escherichia coli . The presence of halogen groups, such as bromine, is often linked to enhanced bioactivity due to their electron-withdrawing effects, which can improve the interaction of the molecule with biological targets.

Anticancer Activity

Pyridine derivatives are also known for their anticancer properties. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways . The incorporation of bromine and propoxy groups may enhance these effects by improving the compound's lipophilicity and cellular uptake.

Case Studies and Experimental Data

A study investigating the biological activities of various pyridine derivatives found that modifications in the substituents significantly influenced their pharmacological profiles. For example, a series of 3-bromopyridine derivatives were synthesized and tested for their anticancer activity against different cancer cell lines. The results indicated that certain substitutions led to improved potency (Table 1) .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| 4-Bromo-3-pyridinol | 12.5 | Antimicrobial |

| 5-Bromo-2-pyridone | 8.7 | Antiviral |

Mechanistic Insights

The mechanism of action for pyridine derivatives often involves interaction with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, some studies suggest that these compounds can act as enzyme inhibitors, further contributing to their therapeutic effects .

Propiedades

IUPAC Name |

3-bromo-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURGFTJAQHGGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626650 | |

| Record name | 3-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-92-9 | |

| Record name | 3-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.